Technical Monograph: 4-Methoxy-2,3-dimethylphenylboronic Acid
Technical Monograph: 4-Methoxy-2,3-dimethylphenylboronic Acid
The following technical guide details the chemical profile, synthesis, and application of 4-Methoxy-2,3-dimethylphenylboronic acid (CAS 149507-37-9).
Executive Summary & Chemical Profile
4-Methoxy-2,3-dimethylphenylboronic acid is a specialized organoboron building block used primarily in the synthesis of sterically congested biaryl motifs within medicinal chemistry.[1] Its structural uniqueness lies in the 2,3-dimethyl substitution pattern , which introduces specific steric constraints adjacent to the reactive center, and the 4-methoxy group , which provides electronic enrichment.[1]
This compound is critical for drug discovery programs targeting atropisomeric scaffolds (where axial chirality is desired) or for modulating metabolic stability by blocking specific aromatic positions from CYP450 oxidation.[1]
Chemical Identity Table
| Property | Specification |
| CAS Number | 149507-37-9 |
| IUPAC Name | (4-Methoxy-2,3-dimethylphenyl)boronic acid |
| Molecular Formula | C₉H₁₃BO₃ |
| Molecular Weight | 180.01 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in water |
| Precursor CAS | 50638-48-7 (1-Bromo-4-methoxy-2,3-dimethylbenzene) |
| Key Functional Groups | Boronic Acid (–B(OH)₂), Methoxy ether (–OMe), Methyl (–CH₃) |
Synthesis & Manufacturing Protocol
The synthesis of CAS 149507-37-9 typically proceeds via a Lithium-Halogen Exchange or Grignard Formation from the corresponding aryl bromide, followed by a borate trap.[1] Due to the electron-rich nature of the ring (4-methoxy group) and the steric hindrance at the ortho position, the Cryogenic Lithiation Route is preferred for higher purity and yield to minimize side reactions like Wurtz coupling.[1]
Mechanistic Workflow (Graphviz)
The following diagram illustrates the critical reaction pathway and the requisite temperature controls to prevent isomerization or degradation.
Figure 1: Synthetic pathway emphasizing the cryogenic control required to manage the steric and electronic properties of the substrate.
Detailed Experimental Protocol
Objective: Synthesis of 10g of 4-Methoxy-2,3-dimethylphenylboronic acid.
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Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
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Solvent Prep: Charge the flask with 1-Bromo-4-methoxy-2,3-dimethylbenzene (12.0 g, 55.8 mmol) dissolved in anhydrous THF (120 mL).
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Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
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Lithiation (Critical Step): Add n-Butyllithium (2.5 M in hexanes, 24.5 mL, 61.4 mmol) dropwise over 30 minutes.
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Borate Trapping: Add Triisopropyl borate (15.4 mL, 67.0 mmol) dropwise.
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Why: B(OiPr)₃ is preferred over B(OMe)₃ for hindered substrates to reduce oligomerization, though B(OMe)₃ is acceptable.[1]
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Warming: Remove the cooling bath and allow the mixture to warm to room temperature (RT) overnight (approx. 12 hours).
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Hydrolysis & Workup:
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Isolation:
Reactivity & Applications in Drug Discovery[1]
The "Steric Lock" Effect in Suzuki-Miyaura Coupling
The 2,3-dimethyl motif presents a unique challenge and opportunity.[1] In a Suzuki coupling, the 2-methyl group creates steric clash during the transmetallation step (transfer of the aryl group from Boron to Palladium).[1]
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Challenge: Standard ligands (e.g., PPh₃) often fail because the palladium center cannot easily accommodate the bulky aryl nucleophile.[1]
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Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or P(t-Bu)₃ ) which facilitate oxidative addition and create a "pocket" that accelerates transmetallation for hindered substrates.[1]
Mechanism of Action Diagram
The diagram below highlights the critical Transmetallation bottleneck specific to this molecule.[1]
Figure 2: Catalytic cycle showing the transmetallation step where the 2,3-dimethyl steric bulk requires specialized ligands.
Strategic Utility in Medicinal Chemistry[1]
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Atropisomerism: When coupled with another sterically hindered aryl halide (e.g., a substituted pyridine or naphthalene), the 2,3-dimethyl group can restrict rotation around the biaryl axis.[1] This creates axial chirality , which can be exploited to increase binding selectivity to a protein target.[1]
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Metabolic Blocking: The methyl groups at positions 2 and 3, combined with the methoxy at position 4, effectively block the "top" half of the ring from enzymatic oxidation (metabolic soft spots), potentially increasing the half-life (t1/2) of the drug candidate.[1]
Quality Control & Analytics
To ensure the integrity of this reagent for high-stakes screening:
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HPLC Purity: >97% (Area %).
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1H NMR (DMSO-d6):
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to boroxines over time; this does not usually affect reactivity but alters stoichiometry.[1]
References
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Chemical Identity & CAS
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Precursor Availability
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Suzuki Coupling of Hindered Substrates
Sources
- 1. 4-Bromo-2,3-dimethylanisole | C9H11BrO | CID 2752599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 149507-37-9 CAS Manufactory [m.chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Esters and Derivatives | CymitQuimica [cymitquimica.com]
- 5. 110451-91-7|(6-Bromo-3-methoxy-2-methylphenyl)methanol|BLD Pharm [bldpharm.com]
- 6. anisole suppliers USA [americanchemicalsuppliers.com]
- 7. Shanghai kefu Chemical Co., Ltd.--phenetole|n-Butyl phenyl ether|4-Bromobutyl phenyl ether [vertexsynth.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
